An In-depth Technical Guide to (3-Nitrophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (3-Nitrophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (3-Nitrophenyl)methanamine, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its role as a key building block in the creation of novel therapeutic agents.
Molecular Structure and Chemical Identity
(3-Nitrophenyl)methanamine, also known as 3-nitrobenzylamine, is an organic compound featuring a benzylamine core substituted with a nitro group at the meta-position of the benzene ring.[1] This substitution pattern is crucial as it significantly influences the molecule's electronic properties and reactivity.
The IUPAC name for this compound is (3-nitrophenyl)methanamine.[1] It is identified by the CAS Number 7409-18-9.[1]
Caption: 2D structure of (3-Nitrophenyl)methanamine.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (3-Nitrophenyl)methanamine is essential for its effective use in synthesis and drug design.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Melting Point (HCl salt) | 229-231 °C | |
| pKa | Data not available | |
| Solubility | Soluble in methanol. |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The aromatic protons will exhibit complex splitting patterns in the range of 7.5-8.5 ppm, influenced by the electron-withdrawing nitro group. The benzylic protons would appear as a singlet around 3.9-4.1 ppm, and the amine protons as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with those closer to the nitro group being shifted downfield. The benzylic carbon is expected to appear around 45-50 ppm.
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FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would involve the loss of the amino group and the nitro group.
Synthesis of (3-Nitrophenyl)methanamine
(3-Nitrophenyl)methanamine can be synthesized through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Reduction of 3-Nitrobenzonitrile
A common and efficient method for the synthesis of (3-Nitrophenyl)methanamine is the reduction of 3-nitrobenzonitrile. Catalytic hydrogenation is a preferred method due to its clean reaction profile and high yields.
Caption: Synthesis of (3-Nitrophenyl)methanamine via nitrile reduction.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzonitrile
This protocol is based on established procedures for the hydrogenation of nitrobenzonitriles.[2]
-
Reactor Setup: In a high-pressure hydrogenation vessel, add 3-nitrobenzonitrile (1.0 eq) and a suitable solvent such as methanol or dioxane.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.
-
Reaction Monitoring: The reaction is typically carried out at a slightly elevated temperature and monitored by hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (3-Nitrophenyl)methanamine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Reductive Amination of 3-Nitrobenzaldehyde
An alternative route involves the reductive amination of 3-nitrobenzaldehyde. This one-pot reaction combines the formation of an imine from the aldehyde and ammonia, followed by its in-situ reduction.
Caption: Synthesis via reductive amination of 3-nitrobenzaldehyde.
Experimental Protocol: Reductive Amination
This protocol is a general representation of reductive amination procedures.[3][4][5]
-
Reaction Setup: Dissolve 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent, typically methanol, in a round-bottom flask.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution. The pH is often adjusted to be slightly acidic to promote imine formation.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding water and extract the product with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the resulting crude product is purified by column chromatography or distillation.
Chemical Reactivity and Synthetic Utility
(3-Nitrophenyl)methanamine possesses two key functional groups that dictate its reactivity: the nucleophilic primary amine and the electron-withdrawing nitro group, which can be reduced.
Reactions of the Amine Group
The primary amine functionality is nucleophilic and can undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: The amine can be alkylated or arylated to form secondary and tertiary amines.
-
Amide Formation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.
-
Imine Formation: Condensation with aldehydes and ketones yields the corresponding imines.
The presence of the meta-nitro group decreases the basicity of the amine compared to benzylamine due to its electron-withdrawing inductive effect. This can influence the reaction rates and conditions required for these transformations.
Reactions of the Nitro Group
The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.
-
Reduction to an Amine: The reduction of the nitro group to a primary amine is a fundamental transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation is key to synthesizing 3-aminobenzylamine, a valuable building block for more complex molecules.
The chemoselective reduction of the nitro group in the presence of other reducible functionalities is a common challenge and opportunity in multi-step syntheses.
Applications in Drug Discovery and Development
(3-Nitrophenyl)methanamine is a valuable building block in medicinal chemistry due to the synthetic versatility of its amine and nitro functionalities. The nitro group can act as a directing group or be a precursor to an amine, which can then be further elaborated to construct complex molecular scaffolds.
Precursor for Bioactive Molecules
The compound serves as a key intermediate in the synthesis of various classes of therapeutic agents. The 3-nitro substitution pattern is often incorporated into drug candidates to modulate their physicochemical properties and biological activity.
-
Peptide and Peptidomimetic Synthesis: (3-Nitrophenyl)methanamine hydrochloride has been used in the synthesis of azobenzene amino acids, which act as photo-inducible conformational switches in polypeptides.[6] This highlights its utility in creating sophisticated tools for chemical biology and drug delivery research. It is also used as an intermediate in solid-phase peptide synthesis.[7]
-
Kinase Inhibitors: The benzamide scaffold, often derived from precursors like (3-Nitrophenyl)methanamine, is a common feature in many kinase inhibitors. For example, 3-substituted benzamide derivatives have been designed and synthesized as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[8] The amine functionality of (3-Nitrophenyl)methanamine can be acylated to form the benzamide core, while the nitro group can be reduced and further functionalized to interact with specific residues in the kinase active site.
Role of the Nitro Group in Bioactivity
The nitro group itself can be a critical pharmacophore in certain drug classes.[9] Aromatic nitro compounds are often bio-reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive species that can have cytotoxic effects. This principle is exploited in the design of hypoxia-activated prodrugs. While (3-Nitrophenyl)methanamine itself is not a drug, its derivatives containing the nitro group may be investigated for such properties.
Safety and Handling
(3-Nitrophenyl)methanamine is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.
Conclusion
(3-Nitrophenyl)methanamine is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery and development. Its dual functionality, comprising a nucleophilic amine and a reducible nitro group, allows for a wide range of chemical transformations. The meta-position of the nitro group imparts specific electronic properties that can be strategically exploited in the design of novel therapeutic agents, including peptide-based drugs and kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for any researcher or scientist aiming to utilize this compound to its full potential in the creation of next-generation pharmaceuticals.
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